2-Viniltiofeno

Descripción general

Descripción

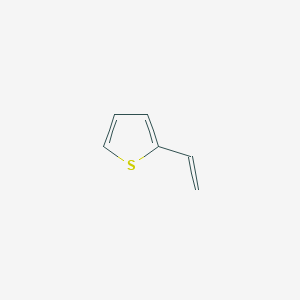

2-Vinylthiophene is an organic compound with the molecular formula C6H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. 2-Vinylthiophene is characterized by the presence of a vinyl group (CH=CH2) attached to the second carbon of the thiophene ring. This compound is of significant interest due to its applications in polymer chemistry and material science.

Aplicaciones Científicas De Investigación

Polymer Chemistry

2-Vinylthiophene is primarily utilized in the synthesis of conductive polymers and copolymers. Its ability to undergo various polymerization processes makes it a valuable monomer for creating materials with tailored electrical properties.

Polymerization Techniques:

- Cationic Polymerization: 2-VT can be polymerized using chloroarylmethane derivatives as initiators on silica surfaces, leading to the formation of high molecular weight polymers .

- Anionic Polymerization: Recent studies have demonstrated the living anionic polymerization of 5-substituted 2-VT monomers, allowing for precise control over molecular weight and architecture .

Table 1: Polymerization Methods for 2-Vinylthiophene

| Method | Characteristics | Reference |

|---|---|---|

| Cationic | Initiated by chloroarylmethanes on silica | |

| Anionic | Living polymerization with controlled architecture |

Material Science

2-Vinylthiophene is integral to the development of advanced materials, particularly in electronics.

Applications in Electronics:

- Organic Light-Emitting Diodes (OLEDs): 2-VT derivatives are used in OLEDs due to their efficient light-emitting properties.

- Organic Field-Effect Transistors (OFETs): The semiconducting properties of 2-VT make it suitable for OFETs, which are crucial for flexible electronics and displays.

- Electrochromic Devices: The electrochromic nature of 2-VT allows it to be used in smart windows and displays that change color upon electrical stimulation.

Table 2: Material Applications of 2-Vinylthiophene

| Application | Description | Reference |

|---|---|---|

| OLEDs | Efficient light emission for display technology | |

| OFETs | Semiconducting properties for flexible electronics | |

| Electrochromic Devices | Color-changing materials for smart applications |

Biological Applications

Research into the biological activities of 2-vinylthiophene derivatives has revealed potential therapeutic properties.

Pharmacological Properties:

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial effects, making them candidates for pharmaceutical development.

- Anticancer Properties: Studies suggest that certain thiophene derivatives can inhibit cancer cell growth through various biochemical pathways.

Environmental Applications

2-Vinylthiophene has been investigated for its role in environmental remediation.

Desulfurization Studies:

- Recent research has focused on using π-complexation sorbents to remove 2-vinylthiophene from styrene, highlighting its potential in reducing sulfur content in fuels. Silver-based sorbents showed promising results in adsorbing 2-VT while minimizing polymerization effects .

Table 3: Environmental Applications of 2-Vinylthiophene

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-vinylthiophene in various applications:

- Polymerization Efficiency: A study noted that the rate of thermal polymerization of 2-vinylthiophene was proportional to specific reaction conditions, emphasizing its utility in controlled polymer synthesis .

- Electrochemical Properties: Research demonstrated that incorporating 2-vinylthiophene into electrochromic devices resulted in enhanced performance metrics, showcasing its application in smart materials technology.

- Biological Activity Assessment: Investigations into the antimicrobial properties of thiophene derivatives indicated significant efficacy against various pathogens, suggesting potential uses in medical formulations.

Mecanismo De Acción

Target of Action

2-Vinylthiophene is a type of thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields such as industrial chemistry and material science . They play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .

Mode of Action

Thiophene-based analogs are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that they may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

Thiophene-based analogs, a group to which 2-Vinylthiophene belongs, have been recognized as potential biologically active compounds .

Molecular Mechanism

It is known that thiophene derivatives can interact with various biomolecules at the molecular level . For example, some thiophene derivatives are known to act as enzyme inhibitors or activators .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of thiophene derivatives can vary with dosage .

Metabolic Pathways

It is known that thiophene derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that thiophene derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thiophene derivatives can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Vinylthiophene can be synthesized through several methods:

Dehydration of α-(2-thienyl)ethanol: This method involves the removal of water from α-(2-thienyl)ethanol to form 2-vinylthiophene.

Condensation of vinyl chloride with 2-thienylmagnesium bromide: In the presence of cobaltous chloride, vinyl chloride reacts with 2-thienylmagnesium bromide to produce 2-vinylthiophene.

Dehydrochlorination of α-(2-thienyl)ethyl chloride: This process involves the removal of hydrogen chloride from α-(2-thienyl)ethyl chloride to yield 2-vinylthiophene.

Dehydrogenation of 2-ethylthiophene: This method involves the removal of hydrogen from 2-ethylthiophene to form 2-vinylthiophene.

Industrial Production Methods: Industrial production of 2-vinylthiophene typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

2-Vinylthiophene undergoes various chemical reactions, including:

Polymerization: 2-Vinylthiophene can undergo both anionic and cationic polymerization to form poly(2-vinylthiophene). .

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.

Substitution Reactions:

Common Reagents and Conditions:

Anionic Polymerization: Initiators such as butyllithium in tetrahydrofuran are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Poly(2-vinylthiophene): A polymer with applications in electronic materials.

Sulfoxides and Sulfones: Products of oxidation reactions.

Substituted Thiophenes: Products of electrophilic substitution reactions.

Comparación Con Compuestos Similares

2-Vinylthiophene can be compared with other vinyl-substituted aromatic compounds, such as:

2-Methyl-5-vinylthiophene: This compound has a methyl group at the 5-position, affecting its reactivity and polymerization behavior.

2-Phenyl-5-vinylthiophene: The presence of a phenyl group at the 5-position influences the compound’s electronic properties and polymerization characteristics.

Uniqueness: 2-Vinylthiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to purely carbon-based aromatic compounds like styrene. This uniqueness makes it valuable in applications requiring specific electronic characteristics .

Actividad Biológica

2-Vinylthiophene (2-VTP), a conjugated heteroaromatic compound, is recognized for its significant biological activities and potential applications in medicinal chemistry. Its structure, characterized by a vinyl group attached to the thiophene ring, positions it as a versatile building block for various chemical syntheses. This article explores the biological activity of 2-VTP, highlighting its therapeutic properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHS

- Molecular Weight : 110.17 g/mol

- CAS Number : 1918-82-7

- Physical State : Colorless to light yellow liquid

- Purity : >98% (GC)

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 110.17 g/mol |

| Appearance | Colorless to light yellow |

| Flash Point | 29 °C |

| Specific Gravity | 1.05 |

Antimicrobial Activity

Research has shown that derivatives of thiophene, including 2-VTP, exhibit notable antimicrobial properties. A study evaluated the antibacterial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-VTP demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 2-VTP | S. aureus | 15 |

| E. coli | 12 | |

| Bacillus subtilis | 14 |

Anticancer Properties

The potential anticancer activity of 2-VTP has been explored through various in vitro studies. One notable study synthesized a series of thiophene derivatives and tested their antiproliferative effects on cancer cell lines, including MCF-7 (breast cancer) and LNCap (prostate cancer). The findings revealed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the thiophene structure could enhance its biological activity.

The biological activities of 2-VTP can be attributed to its ability to interact with cellular targets. The presence of the vinyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions that can disrupt cellular processes. The mechanism involves:

- Formation of Reactive Intermediates : The vinyl group can undergo electrophilic addition reactions, leading to the formation of reactive species that can interact with biomolecules.

- Inhibition of Enzymatic Activity : Some studies suggest that thiophene derivatives may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance.

Study on Anticancer Activity

A comprehensive study published in Molecular Aspects of Medicine evaluated the anticancer properties of several thiophene derivatives, including those based on 2-VTP. The study utilized MCF-7 and LNCap cell lines to assess cytotoxicity through MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts.

Study on Antimicrobial Efficacy

Another research article focused on the synthesis and evaluation of thiophene-based compounds for antimicrobial activity against clinical isolates. The study highlighted that certain modifications to the thiophene ring significantly increased antibacterial potency, particularly against resistant strains of bacteria.

Propiedades

IUPAC Name |

2-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPNRNNSVZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-40-3 | |

| Record name | Thiophene, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334100 | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-82-7 | |

| Record name | 2-Vinylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Vinylthiophene?

A1: 2-Vinylthiophene has a molecular formula of C6H6S and a molecular weight of 110.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 2-Vinylthiophene?

A2: Several techniques are valuable for characterizing 2-Vinylthiophene, including:

- Proton Magnetic Resonance (1H-NMR) Spectroscopy: This technique provides information about the hydrogen atoms' environment within the molecule, revealing details about its structure and conformation. [, , , ]

- Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy: This method offers insights into the carbon backbone of the molecule, aiding in structural analysis. [, ]

- UV-Vis Spectroscopy: This technique allows the study of the electronic transitions within the molecule, particularly useful for analyzing conjugated systems like those found in 2-Vinylthiophene and its polymers. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: This technique is employed to detect and study the presence of radical species, which can be generated during the polymerization or modification of 2-Vinylthiophene. []

Q3: How does 2-Vinylthiophene polymerize?

A3: 2-Vinylthiophene can undergo polymerization through various methods:

- Free Radical Polymerization: This common approach utilizes initiators like benzoyl peroxide to generate radicals, initiating the chain-growth polymerization process. [, , , ]

- Cationic Polymerization: This method employs Lewis acids or other cationic initiators to activate the vinyl group, leading to the formation of poly(2-Vinylthiophene). [, ]

- Thermal Polymerization: 2-Vinylthiophene can also undergo polymerization solely through thermal initiation, though this method may require higher temperatures and can lead to less control over the polymer's properties. []

Q4: What are the characteristics of Poly(2-Vinylthiophene)?

A4: Poly(2-Vinylthiophene) (PVT) exhibits several notable properties:

- Semiconducting Properties: PVT demonstrates semiconducting behavior, making it a material of interest for applications in organic electronics and sensors. [, ]

- Electrochemical Activity: PVT displays electrochemical activity, enabling its use in various electrochemical applications, including batteries and electrochromic devices. []

- Film-Forming Ability: PVT can be readily processed into thin films, a crucial property for its incorporation into electronic devices and coatings. [, ]

Q5: What factors influence the properties of Poly(2-Vinylthiophene)?

A5: Several factors significantly impact the properties of PVT:

- Molecular Weight: Higher molecular weight PVT generally exhibits improved mechanical strength and electrical conductivity compared to its lower molecular weight counterparts. [, ]

- Polymerization Method: The chosen polymerization technique can influence the polymer's microstructure and, consequently, its properties. For instance, cationic polymerization can lead to differences in the regioregularity of PVT compared to free radical polymerization, affecting its conductivity. []

- Presence of Substituents: Introducing substituents onto the thiophene ring can significantly alter the polymer's electronic properties, solubility, and thermal stability. [, , , ]

Q6: Can 2-Vinylthiophene be copolymerized with other monomers?

A6: Yes, 2-Vinylthiophene can be readily copolymerized with a variety of other vinyl monomers, including methyl methacrylate, ethyl acrylate, and styrene, to create copolymers with tailored properties. [, , , ] The copolymerization behavior depends on the reactivity ratios of the monomers involved.

Q7: How does the conjugated system in Poly(2-Vinylthiophene) affect its properties?

A7: The extended conjugation along the polymer backbone of PVT facilitates the delocalization of electrons. This delocalization contributes to its semiconducting properties, making it suitable for applications in organic electronics and optoelectronics. [, ]

Q8: What types of reactions can 2-Vinylthiophene undergo?

A8: 2-Vinylthiophene participates in various reactions, including:

- Diels-Alder Reactions: As a diene, 2-Vinylthiophene can undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate, forming bicyclic adducts. These reactions are valuable for constructing complex heterocyclic compounds. [, , , , ]

- [1,4]-Cycloadditions with Singlet Oxygen: 2-Vinylthiophene reacts with singlet oxygen, forming endoperoxides, which can be further manipulated to yield various oxygenated products. [, ]

- Photochemical Reactions: 3-Azido-2-vinylthiophenes undergo photochemical transformations to yield thienopyrroles, showcasing the intriguing migratory aptitude of sulfur-containing groups. [, , , ]

Q9: How does the reactivity of 2-Vinylthiophene compare to its furan analogue?

A9: While both 2-Vinylthiophene and 2-Vinylfuran are reactive dienes, they display differences in their reactivity and regioselectivity in certain reactions. For example, in reactions with acetylenic esters, 2-Vinylthiophene shows a preference for forming benzo[b]thiophene derivatives, while 2-Vinylpyrrole yields indole derivatives. []

Q10: What are the potential applications of 2-Vinylthiophene in materials science?

A10: The unique properties of 2-Vinylthiophene and its polymers make them promising candidates for various applications:

- Organic Field-Effect Transistors (OFETs): The semiconducting properties of PVT enable its utilization in the fabrication of OFETs for flexible electronics, displays, and sensors. []

- Nonvolatile Memory Devices: PVT derivatives have shown potential as charge storage electrets in nonvolatile OFET memory devices, offering advantages in data storage and processing. []

- Electrochromic Devices: The electrochromic properties of PVT, meaning its color changes upon electrochemical oxidation or reduction, make it suitable for applications in smart windows and displays. []

- Sensors: The sensitivity of PVT to various analytes, such as gases and ions, makes it a promising material for developing chemical sensors and biosensors. []

- Catalytic applications: While not directly covered in the abstracts, the potential for using PVT as a support for catalysts is highlighted, with studies exploring the attachment of chiral oxazaborolidines to PVT for enantioselective reductions. []

- Polymer modification: Research shows that PVT can be readily functionalized through reactions with various reagents, allowing for the fine-tuning of its properties. For example, mercuriation and thalliation reactions enable the introduction of other functional groups, expanding its potential applications. []

- Impact of structure on properties: Studies investigating the influence of substituents on the thiophene ring provide valuable insights into structure-property relationships, guiding the design of novel PVT derivatives with tailored properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.